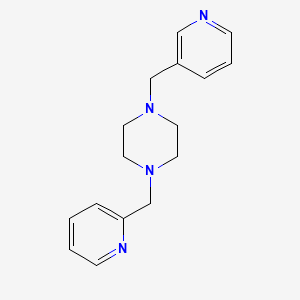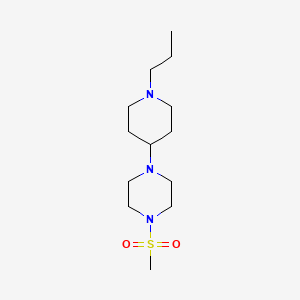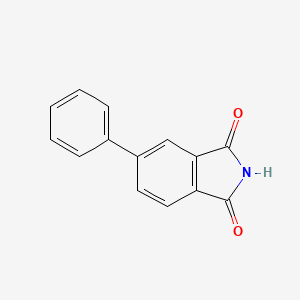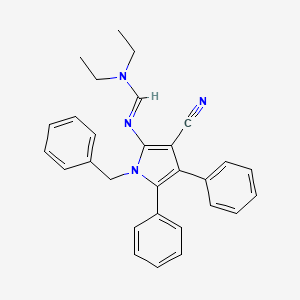
1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine is a heterocyclic organic compound that features two pyridine rings attached to a piperazine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of pyridylmethyl halides in the presence of a base to facilitate nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated pyridine derivatives react with piperazine under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Pyridylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
- Pyridine N-oxides (oxidation)
- Reduced piperazine derivatives (reduction)
- Substituted piperazine compounds (substitution)
科学的研究の応用
1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for targeting specific receptors in the central nervous system.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins makes it a valuable tool in studying cellular processes and signaling pathways .
類似化合物との比較
Tris-(2-pyridylmethyl)amine: Another pyridine-containing ligand with similar coordination properties.
Pyridinium salts: Structurally related compounds with diverse applications in organic synthesis and medicinal chemistry.
Uniqueness: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine stands out due to its dual pyridine rings, which provide enhanced binding affinity and specificity in coordination chemistry and biological interactions. This structural feature makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C16H20N4 |
|---|---|
分子量 |
268.36 g/mol |
IUPAC名 |
1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-2-7-18-16(5-1)14-20-10-8-19(9-11-20)13-15-4-3-6-17-12-15/h1-7,12H,8-11,13-14H2 |
InChIキー |
ACPVWXZOGQPUMK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)

![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)
![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)
![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)

![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879976.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10879984.png)

![7-(furan-2-ylmethyl)-2-[(naphthalen-1-yloxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10879991.png)
